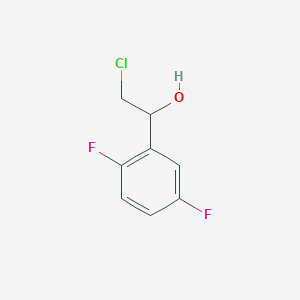

2-Chloro-1-(2,5-difluorophenyl)ethanol

Description

Contextualization within Halogenated Aromatic Alcohols Research

Halogenated aromatic alcohols are a class of organic compounds characterized by a hydroxyl group and at least one halogen atom attached to an aromatic ring system. researchgate.netnih.gov This structural combination imparts unique chemical reactivity and physical properties, making them important intermediates in various synthetic applications. The aromatic ring provides a stable scaffold, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. The halogen substituents act as functional handles for cross-coupling reactions or can modify the electronic properties of the aromatic ring, influencing the reactivity of other functional groups. acs.orgnih.gov

Research in this area often focuses on the synthesis and transformation of these molecules. nih.gov The presence of halogens like chlorine, bromine, and fluorine can significantly impact the molecule's behavior in chemical reactions and its utility in larger synthetic pathways. researchgate.net 2-Chloro-1-(2,5-difluorophenyl)ethanol is a specific example within this class, distinguished by its combination of both chlorine and fluorine atoms, which places it at the intersection of research into chlorinated and fluorinated organic compounds.

Significance of Fluorinated Phenyl Ethanol (B145695) Derivatives in Organic Synthesis

The introduction of fluorine into organic molecules is a critical strategy in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. numberanalytics.com Fluorine's high electronegativity and small size can profoundly alter a molecule's physical, chemical, and biological properties. nih.gov When incorporated into phenyl ethanol derivatives, fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. numberanalytics.comnih.gov

Fluorinated phenyl ethanol derivatives are therefore highly sought-after as intermediates. atomfair.comfishersci.co.uk The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, a desirable trait in drug design. nih.gov Furthermore, the strategic placement of fluorine on a phenyl ring can modulate the acidity of nearby protons and influence the molecule's conformational preferences. The presence of the difluoro-phenyl group in this compound makes it a prime example of a building block designed to impart these beneficial properties to a target molecule. Research in this area is heavily focused on developing efficient methods for creating these fluorinated structures. researchgate.net

Overview of Research Trajectories for Similar Chiral Halo-Alcohols

A significant research trajectory for chiral halo-alcohols, including this compound, is their application as key intermediates in the asymmetric synthesis of pharmaceutically active compounds. chlorohydrin.com The demand for enantiomerically pure drugs has driven extensive research into methods for producing chiral building blocks with high optical purity. mdpi.comrsc.org

One major focus is the development of stereoselective reduction methods, where a prochiral ketone precursor is converted into a specific enantiomer of the alcohol. chlorohydrin.comresearchgate.net Biocatalytic approaches using enzymes like ketoreductases or whole-cell systems are particularly prominent, as they often provide high enantioselectivity under mild conditions. researchgate.netgoogle.com For example, the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol, an intermediate for the drug Ticagrelor, has been achieved through the asymmetric bioreduction of its corresponding ketone. researchgate.netalfachemch.com Similarly, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate for the antifungal agent Luliconazole, also prepared via biological reduction methods. google.com

This trend highlights a clear research path: identifying valuable chiral halo-alcohol intermediates for important drugs and then developing efficient, green, and highly selective synthetic routes, often leveraging biocatalysis, to produce the desired single enantiomer. chlorohydrin.commdpi.com

Table 2: Examples of Chiral Halo-Alcohols as Pharmaceutical Intermediates

| Chiral Halo-Alcohol | Precursor Ketone | Pharmaceutical Application |

| (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | Intermediate for Ticagrelor researchgate.netalfachemch.com |

| (R)-2-Chloro-1-(3-chlorophenyl)ethanol | 2-Chloro-1-(3-chlorophenyl)ethanone | Intermediate for β3-adrenoceptor agonists chlorohydrin.com |

| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Intermediate for Luliconazole google.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

2-chloro-1-(2,5-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2 |

InChI Key |

USLVURJIYBBTOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CCl)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1 2,5 Difluorophenyl Ethanol

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods offer a green and efficient alternative to traditional chemical synthesis for producing chiral compounds. By leveraging the high stereoselectivity of enzymes, these approaches can overcome many of the challenges associated with asymmetric chemical catalysis.

Biocatalytic Reduction of 2-Chloro-1-(2,5-difluorophenyl)ethanone Precursors

The biocatalytic reduction of 2-chloro-1-(2,5-difluorophenyl)ethanone to the corresponding chiral alcohol is a widely explored and highly effective method. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which catalyze the transfer of a hydride from a cofactor, such as NADH or NADPH, to the carbonyl group of the ketone.

To improve the efficiency and selectivity of the biocatalytic reduction, enzyme engineering and mutagenesis techniques have been extensively applied. These methods aim to modify the enzyme's structure to enhance its catalytic activity, stereoselectivity, and stability.

Directed evolution and site-directed mutagenesis are common strategies used to create enzyme variants with improved properties. For instance, researchers have successfully engineered ketoreductases to enhance their activity towards bulky substrates like 2-chloro-1-(2,5-difluorophenyl)ethanone. By identifying key amino acid residues in the active site that influence substrate binding and catalysis, targeted mutations can be introduced to optimize the enzyme's performance. One study reported the evolution of a ketoreductase to afford homochiral alcohols with greater than 99% enantiomeric excess (ee) in the reduction of similar chloro-substituted acetophenones. nih.gov Molecular dynamics simulations have also been instrumental in understanding the role of specific residues in improving enzyme activity. nih.gov

The efficiency of the biocatalytic reduction is highly dependent on the reaction conditions. Optimization of parameters such as pH, temperature, substrate concentration, and cosolvent addition is crucial for maximizing the yield and enantioselectivity of the desired product.

For the whole-cell biocatalysis of 100 mM 2-chloro-1-(3,4-difluorophenyl) ethanone, a structurally similar compound, optimal conditions were found to be a pH of 7.0 and a temperature of 30°C. almacgroup.commdpi.com The addition of a deep eutectic solvent (DES) as a co-solvent was shown to promote the asymmetric reduction by increasing cell membrane permeability and enhancing biocatalytic efficiency. almacgroup.com High substrate concentrations can sometimes lead to substrate inhibition, so careful optimization is necessary. In one study, a process was developed to handle a high substrate concentration of 500 g/L for a similar bioreduction, achieving near 100% conversion and over 99.9% ee. semanticscholar.orgnih.gov

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 7.0 | almacgroup.commdpi.com |

| Temperature | 30 °C | almacgroup.commdpi.com |

| Substrate Concentration | Up to 500 g/L | semanticscholar.orgnih.gov |

| Cosolvent | Deep Eutectic Solvent (DES) | almacgroup.com |

Whole-cell catalysis offers several advantages over the use of isolated enzymes, including cofactor regeneration and improved enzyme stability. In this approach, microbial cells containing the desired ketoreductase or alcohol dehydrogenase are used as the biocatalyst.

Recombinant E. coli expressing a specific NADH-dependent reductase has been successfully used for the bioreduction of 2-chloro-1-(3,4-difluorophenyl) ethanone. almacgroup.com This whole-cell system simplifies the process by eliminating the need for enzyme purification and the external addition of expensive cofactors, as the cellular machinery regenerates the necessary NADH. The use of whole-cell biocatalysts has been shown to be a practical and environmentally friendly method for the large-scale production of enantiomerically pure alcohols. almacgroup.com

A variety of ketoreductases and alcohol dehydrogenases have been identified and applied for the asymmetric reduction of halo-substituted acetophenones. These enzymes often exhibit high stereoselectivity, producing the desired (S)- or (R)-enantiomer of the alcohol with high optical purity.

For instance, a ketoreductase from Chryseobacterium sp. (ChKRED20) was found to catalyze the stereoselective reduction of a ketone precursor to (S)-2-chloro-1-(3,4-difluorophenyl) ethanol (B145695) with 99% ee. nih.gov Similarly, a newly identified alcohol dehydrogenase from Rhodococcus kyotonensis (Rhky-ADH) was successfully expressed in E. coli and used for the bioreduction of 2-chloro-1-(3, 4-difluorophenyl) ethanone. semanticscholar.org Lactobacillus kefir has also been a source of alcohol dehydrogenases used in the synthesis of chiral chloro-substituted phenyl ethanols. semanticscholar.org

| Enzyme | Source Organism | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| ChKRED20 | Chryseobacterium sp. | 99% | nih.gov |

| Rhky-ADH | Rhodococcus kyotonensis | >99% | semanticscholar.org |

| LkADH | Lactobacillus kefir | High | semanticscholar.org |

Kinetic Resolution Strategies

Kinetic resolution is another chemoenzymatic strategy for obtaining enantiomerically pure alcohols. This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high optical purity. While there is a lack of specific literature on the kinetic resolution of 2-Chloro-1-(2,5-difluorophenyl)ethanol, the principles can be inferred from studies on structurally similar compounds.

Classical Chemical Synthetic Routes

Traditional synthetic strategies provide a robust foundation for the preparation of this compound. These methods often rely on well-established reaction mechanisms, including the asymmetric reduction of a prochiral ketone precursor and nucleophilic additions to an aldehyde.

The most common approach to synthesizing enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(2,5-difluorophenyl)ethanone.

CBS-Catalyzed Reductions: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones. alfa-chemistry.comwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, derived from the amino acid proline, in combination with a borane (B79455) source like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BH₃·SMe₂). alfa-chemistry.comwikipedia.org The catalyst creates a chiral environment, forcing the borane to deliver a hydride ion to one face of the ketone preferentially, thus yielding one enantiomer of the alcohol in excess. alfa-chemistry.com

While specific studies on the 2,5-difluoro isomer are not prevalent, the synthesis of the analogous (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is commonly achieved via a CBS-catalyzed reduction. acs.org In a reported procedure, the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) using borane-THF and the (S)-2-Me-CBS catalyst resulted in the desired chiral alcohol with an enantiomeric excess (ee) of 93–95%. acs.org This demonstrates the high efficacy of the CBS system for this class of compounds. The general mechanism involves the coordination of the ketone's oxygen to the boron atom of the catalyst, followed by an intramolecular, face-selective hydride transfer from the coordinated borane. alfa-chemistry.com

Metal-Catalyzed Hydrogen Transfer: Asymmetric transfer hydrogenation (ATH) is another powerful technique for the reduction of prochiral ketones. aalto.fi This method uses a transition metal complex, typically involving ruthenium (Ru), rhodium (Rh), or iridium (Ir), as the catalyst. researchgate.net Instead of gaseous hydrogen, a hydrogen donor molecule such as isopropanol (B130326) or formic acid is used. aalto.fi The reaction mechanism involves the transfer of hydrogen from the donor, through the metal hydride intermediate, to the ketone substrate. The chirality is induced by chiral ligands coordinated to the metal center. This approach avoids the need for high-pressure hydrogenation equipment and offers excellent enantioselectivity for a wide range of ketones.

| Reaction Type | Catalyst System | Key Features | Typical Enantiomeric Excess (ee) |

| CBS Reduction | Chiral Oxazaborolidine + Borane (e.g., BH₃·THF) | High enantioselectivity, predictable stereochemistry, mild conditions. | >90% |

| Asymmetric Transfer Hydrogenation (ATH) | Transition Metal (Ru, Rh, Ir) + Chiral Ligand + H-donor (e.g., isopropanol) | Avoids high-pressure H₂, good for functionalized ketones. | Often >95% |

An alternative synthetic route involves the nucleophilic addition of a chloromethyl equivalent to the aldehyde 2,5-difluorobenzaldehyde (B1295323). This foundational reaction in organic chemistry would construct the carbon skeleton and introduce the hydroxyl group simultaneously. The process would typically involve the generation of a chloromethyl organometallic reagent, such as chloromethylmagnesium chloride (a Grignard reagent) or chloromethyllithium. This highly reactive nucleophile would then attack the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde. A subsequent aqueous workup would protonate the resulting alkoxide to yield the racemic this compound. To achieve an enantiomerically enriched product via this route, a chiral catalyst or auxiliary would be required to control the facial selectivity of the nucleophilic attack.

Optimizing reaction parameters is critical for maximizing yield, purity, and enantioselectivity while ensuring process efficiency and cost-effectiveness. Key variables include temperature, solvent, catalyst loading, and the stoichiometry of reagents.

For instance, in the closely related enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, a detailed optimization was performed. acs.org The study explored the effect of pH, finding that the highest conversion occurred at a pH of 6.0, although the enzyme showed good activity over a broader range from pH 5 to 8. acs.org The concentration of the hydrogen donor, isopropanol (IPA), was also critical; a stoichiometry of 3.5 equivalents of IPA relative to the ketone substrate was identified as optimal. acs.org Furthermore, the process was successfully scaled to a substrate concentration of 500 g/L, achieving nearly 100% conversion and an enantiomeric excess greater than 99.9%, demonstrating the potential for highly efficient industrial processes. acs.org These optimization principles are directly applicable to chemical syntheses like the CBS reduction or ATH, where solvent polarity, temperature, and precise molar ratios of catalyst and reducing agent must be fine-tuned.

Novel Synthetic Pathway Development

Advances in synthetic chemistry have introduced innovative technologies that offer significant advantages over classical methods, including enhanced reaction rates, improved safety profiles, and greener processes.

Ionic liquids (ILs) are salts with low melting points that are increasingly used as alternative "green" solvents in organic synthesis due to their negligible vapor pressure, high thermal stability, and ability to be recycled. dcu.ie

In the context of this compound synthesis, ionic liquids have been employed in the preparation of its precursor, 2-chloro-1-(2,5-difluorophenyl)ethanone. One described method involves the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride in an ionic liquid medium. Furthermore, research has shown that the reduction of ketones using sodium borohydride (B1222165) can be effectively carried out in imidazolium-based ionic liquids, with the potential for the IL to be recycled. dcu.ie

More specifically, natural deep eutectic solvents (NADES), a class of ionic liquids, have been shown to enhance the biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. When used as a co-solvent, a choline (B1196258) chloride/lysine-based NADES significantly improved the catalytic yield from 62.5% to 98.7%, attributed to increased cell permeability of the whole-cell biocatalyst. acs.org This highlights the potential of ionic liquids to not only act as recyclable solvents but also to actively improve reaction efficiency.

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govacs.org The high surface-area-to-volume ratio in flow reactors allows for rapid heat exchange. For the synthesis of chiral intermediates, flow processes can be automated and scaled up more efficiently than traditional batch methods. nih.gov For example, the synthesis of chiral alcohols and other active pharmaceutical ingredients has been successfully demonstrated in continuous flow systems, often simplifying work-up and purification compared to batch reactions. nih.govencyclopedia.pub

Microwave-Assisted Synthesis: Microwave-assisted synthesis utilizes microwave irradiation to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwaves directly heat the bulk of the reaction mixture by interacting with polar molecules. youtube.com This leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. youtube.comijnrd.org This technique has been shown to improve yields and reduce side reactions in a wide range of organic transformations, including reductions, condensations, and heterocycle synthesis. youtube.comorganic-chemistry.org The application of microwave assistance to the reduction of 2-chloro-1-(2,5-difluorophenyl)ethanone could offer a significant acceleration of the synthesis, making it a more efficient and energy-saving process. ijnrd.org

| Technology | Principle | Advantages for Synthesis |

| Ionic Liquids | Non-volatile, stable liquid salts used as solvents/catalysts. | Green solvent (recyclable), can enhance reaction rates and selectivity. |

| Flow Chemistry | Reactions occur in a continuous stream in small-diameter tubes. | Excellent control of temperature/mixing, improved safety, easy scalability. |

| Microwave Synthesis | Direct heating of polar molecules with microwave irradiation. | Drastically reduced reaction times, improved yields, fewer side products. |

Reactivity and Transformation Pathways of 2 Chloro 1 2,5 Difluorophenyl Ethanol

Transformations of the Chloro-Substituent

The chloro-substituent is located on a primary carbon, making it susceptible to reactions typical of primary alkyl halides, most notably nucleophilic substitution and participation in intramolecular cyclizations.

Nucleophilic Substitution Reactions and Their Mechanisms

The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen, making it a target for nucleophiles. pressbooks.pub Nucleophilic substitution reactions involve the replacement of the chlorine atom, a good leaving group, by an incoming nucleophile. sydney.edu.au These reactions can proceed through different mechanisms, primarily the SN2 (Substitution Nucleophilic Bimolecular) pathway.

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group, leading to an inversion of stereochemistry if the carbon is a chiral center. libretexts.org Given that the chlorine is on a primary carbon, the SN2 pathway is generally favored due to minimal steric hindrance. libretexts.org A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Formed |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(2,5-Difluorophenyl)ethane-1,2-diol |

| Azide | Sodium Azide (NaN₃) | 2-Azido-1-(2,5-difluorophenyl)ethanol |

| Cyanide | Sodium Cyanide (NaCN) | 3-Hydroxy-3-(2,5-difluorophenyl)propanenitrile |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(2,5-Difluorophenyl)-2-methoxyethanol |

While the SN2 mechanism is predominant, the proximity of the phenyl ring could introduce minor competition from an SN1 (Substitution Nucleophilic Unimolecular) mechanism under certain conditions, as the benzylic position can stabilize a potential carbocation intermediate. libretexts.org However, for a primary halide, this is generally less significant unless strongly ionizing solvents and non-basic nucleophiles are used.

Chloro-Group Participation in Cyclization Reactions

The presence of the hydroxyl group in the same molecule allows for intramolecular reactions. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, a process known as the Williamson ether synthesis. This reaction results in the formation of a three-membered ring, an epoxide.

The mechanism involves the formation of a transient alkoxide ion, which then displaces the chloride ion to yield (2,5-difluorophenyl)oxirane. This transformation is a common and synthetically useful reaction for halohydrins.

Reactions of the Hydroxyl Group

The secondary hydroxyl group is a versatile functional group that can be readily derivatized, oxidized to a ketone, or involved in other transformations.

Derivatization Pathways and Their Regioselectivity

The hydroxyl group can be converted into a variety of other functional groups, a process known as derivatization. researchgate.net This is often done to protect the alcohol, alter the molecule's properties, or introduce a better leaving group. Since there is only one hydroxyl group in the molecule, regioselectivity is not a concern. Common derivatization pathways include esterification and etherification.

Esterification: Alcohols react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form esters. This reaction transforms the hydroxyl group into an ester moiety.

Etherification: The hydroxyl group can be converted into an ether. For example, reaction with an alkyl halide in the presence of a strong base (like sodium hydride) follows the Williamson ether synthesis pathway.

Chemical derivatization is a widely used technique in analytical chemistry to improve the properties of molecules for analysis, such as enhancing their response in mass spectrometry. nih.govunomaha.edu

Table 2: Common Derivatization Reactions of the Hydroxyl Group

| Reagent | Functional Group Formed | Product Name Example |

|---|---|---|

| Acetyl Chloride | Ester | 2-Chloro-1-(2,5-difluorophenyl)ethyl acetate |

| Benzoyl Chloride | Ester | 2-Chloro-1-(2,5-difluorophenyl)ethyl benzoate |

| Acetic Anhydride | Ester | 2-Chloro-1-(2,5-difluorophenyl)ethyl acetate |

| Methyl Iodide (with NaH) | Ether | 2-Chloro-1-(2,5-difluorophenyl)-1-methoxyethane |

Oxidation and Reduction Transformations

The secondary alcohol functional group in 2-Chloro-1-(2,5-difluorophenyl)ethanol can be oxidized to the corresponding ketone. ucr.edu This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of oxidizing agents. The product of this oxidation is 2-chloro-1-(2,5-difluorophenyl)ethanone.

Common reagents for this oxidation include chromium (VI)-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-metal-based methods like the Swern and Dess-Martin periodinane oxidations.

Table 3: Reagents for the Oxidation of the Secondary Alcohol

| Oxidizing Agent | Common Name/Abbreviation |

|---|---|

| Pyridinium Chlorochromate | PCC |

| Pyridinium Dichromate | PDC |

| Dimethyl sulfoxide/Oxalyl chloride | Swern Oxidation |

| Dess-Martin Periodinane | DMP |

Conversely, the corresponding ketone, 2-chloro-1-(2,5-difluorophenyl)ethanone, can be reduced back to the secondary alcohol. This reductive transformation is often a key step in the synthesis of the title compound. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which deliver a hydride ion to the carbonyl carbon.

Electrophilic and Nucleophilic Behavior of the Difluorophenyl Moiety

The 2,5-difluorophenyl ring possesses distinct electronic properties that govern its reactivity. The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.

However, the fluorine atoms possess lone pairs of electrons that can be donated through resonance, making them ortho, para-directors. In an EAS reaction, an incoming electrophile will be directed to the positions ortho and para to the fluorine atoms. Considering the substitution pattern, the available positions for substitution are C3, C4, and C6. The directing effects of the two fluorine atoms and the chloroethanol substituent determine the ultimate regiochemical outcome. The C4 and C6 positions are the most likely sites for electrophilic attack.

The strong electron-withdrawing nature of the fluorine atoms also makes the difluorophenyl ring susceptible to nucleophilic aromatic substitution (NAS), particularly at the carbon atoms bearing the fluorine substituents. This reaction requires a strong nucleophile and typically harsh reaction conditions (high temperature and pressure) to proceed, wherein the nucleophile displaces one of the fluoride (B91410) ions.

Stereoselective Transformations and Chiral Pool Applications

The strategic importance of enantiomerically pure this compound is rooted in its potential to serve as a chiral synthon. The distinct reactivity of its hydroxyl and chloro functionalities allows for sequential or one-pot transformations, leading to the creation of more complex chiral structures. The primary pathways for its application involve the stereoselective synthesis of the molecule itself, followed by its use as a chiral starting material in subsequent reactions.

Stereoselective Synthesis of this compound

The predominant method for obtaining enantiomerically pure this compound is the asymmetric reduction of its prochiral precursor, 2-chloro-1-(2,5-difluorophenyl)ethanone. Biocatalysis, employing either isolated enzymes or whole-cell systems, has emerged as a highly efficient and environmentally benign approach for this transformation.

Ketoreductases (KREDs) are a class of enzymes that have demonstrated exceptional efficacy in the stereoselective reduction of ketones. For instance, research on the structurally analogous 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) has shown that KREDs can yield the corresponding (S)-alcohol with excellent stereoselectivity, often exceeding 99% enantiomeric excess (ee). elsevierpure.com These enzymatic reactions typically utilize a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), and often incorporate a cofactor regeneration system to improve process efficiency.

Whole-cell biocatalysis offers a cost-effective alternative to using isolated enzymes. Various microorganisms, including strains of Escherichia coli, Saccharomyces cerevisiae (baker's yeast), and Geotrichum candidum, have been successfully employed for the asymmetric reduction of similar chloroacetophenone derivatives. These systems have the advantage of containing the necessary enzymes and cofactor regeneration mechanisms within the cell. The reaction conditions, such as pH, temperature, and the use of co-solvents like isopropanol (B130326), are optimized to maximize both conversion and enantioselectivity.

The following table summarizes representative biocatalytic systems used for the asymmetric reduction of chloroacetophenone derivatives, which are analogous to the synthesis of chiral this compound.

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Conversion | Key Reaction Conditions |

|---|---|---|---|---|---|

| Ketoreductase (ChKRED20) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-alcohol | >99% | High | Cofactor regeneration system |

| Saccharomyces cerevisiae | 2'-chloroacetophenone | (R)-alcohol | >99% | >99% | pH 8.0, 25°C, 5% ethanol (B145695) as co-substrate |

| Geotrichum candidum | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-alcohol | High | 98.7% | Co-cultivation with natural deep-eutectic solvent |

Application as a Chiral Building Block

Once obtained in an enantiomerically pure form, this compound becomes a valuable starting material for the synthesis of other chiral molecules. Its utility stems from the ability to selectively transform the alcohol and chloride functionalities.

Stereospecific Epoxide Formation: A common and highly valuable transformation of chiral halohydrins is their conversion to chiral epoxides. This is typically achieved through an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the adjacent chloride. This reaction proceeds with an inversion of configuration at the carbon bearing the leaving group, resulting in a stereospecific ring closure. For example, (S)-2-Chloro-1-(2,5-difluorophenyl)ethanol can be converted to (R)-2-(2,5-difluorophenyl)oxirane. Chiral epoxides are highly sought-after intermediates in organic synthesis due to their susceptibility to ring-opening reactions with a wide range of nucleophiles, allowing for the introduction of new functionalities with predictable stereochemistry.

Synthesis of Chiral Amines and Other Derivatives: The chlorine atom in this compound can be displaced by various nucleophiles in an SN2 reaction, which proceeds with inversion of stereochemistry at the chloromethyl carbon. This allows for the synthesis of a range of chiral derivatives. For instance, reaction with an amine can lead to the formation of a chiral amino alcohol, a common structural motif in many pharmaceutical agents.

The following table illustrates potential stereoselective transformations of enantiomerically pure this compound.

| Starting Enantiomer | Reagents and Conditions | Product | Transformation Type | Stereochemical Outcome |

|---|---|---|---|---|

| (S)-2-Chloro-1-(2,5-difluorophenyl)ethanol | Base (e.g., NaOH, KOH) | (R)-2-(2,5-difluorophenyl)oxirane | Intramolecular Williamson Ether Synthesis | Inversion at the chloromethyl carbon |

| (R)-2-Chloro-1-(2,5-difluorophenyl)ethanol | Base (e.g., NaOH, KOH) | (S)-2-(2,5-difluorophenyl)oxirane | Intramolecular Williamson Ether Synthesis | Inversion at the chloromethyl carbon |

| (S)-2-Chloro-1-(2,5-difluorophenyl)ethanol | Primary or Secondary Amine (R2NH) | (S)-2-(R2N)-1-(2,5-difluorophenyl)ethanol | Nucleophilic Substitution (SN2) | Stereocenter at the alcohol is retained |

The application of chiral this compound and its derivatives is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs). For example, the structurally related (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. elsevierpure.com This highlights the industrial importance of this class of chiral chlorohydrins.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1 2,5 Difluorophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Chloro-1-(2,5-difluorophenyl)ethanol offer critical data for confirming its molecular structure and exploring its conformational preferences. While specific experimental data is not widely published, the expected spectral features can be reliably predicted based on established chemical shift principles.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol group (CHOH), the methylene (B1212753) protons adjacent to the chlorine atom (CH₂Cl), and the hydroxyl proton (OH).

Aromatic Region (approx. 7.0-7.4 ppm): The three protons on the difluorophenyl ring will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Methine Proton (CHOH, approx. 5.0-5.3 ppm): This proton, being attached to a carbon bearing an electronegative oxygen, will be deshielded. It is expected to appear as a triplet or a doublet of doublets due to coupling with the adjacent methylene protons.

Methylene Protons (CH₂Cl, approx. 3.7-3.9 ppm): These two protons are diastereotopic due to the adjacent chiral center. They will likely appear as two separate signals, each a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to the methine proton.

Hydroxyl Proton (OH, variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It may appear as a broad singlet or a distinct multiplet if coupling to the methine proton is observed.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

Aromatic Carbons (approx. 115-160 ppm): The six carbons of the difluorophenyl ring will show distinct signals. The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

Methine Carbon (CHOH, approx. 70-75 ppm): This carbon, attached to the hydroxyl group, will be found in this characteristic downfield region for secondary alcohols.

Methylene Carbon (CH₂Cl, approx. 45-50 ppm): The carbon bonded to the chlorine atom will appear in this range, shifted downfield by the electronegative halogen.

Predicted ¹H NMR Data

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Interactions |

|---|---|---|---|

| Aromatic (3H) | 7.0 - 7.4 | Multiplet (m) | H-H, H-F |

| CHOH (1H) | 5.0 - 5.3 | Triplet (t) or Doublet of Doublets (dd) | H-C-C-H |

| CH₂Cl (2H) | 3.7 - 3.9 | Doublet of Doublets (dd) | H-C-H, H-C-C-H |

| OH (1H) | Variable | Broad Singlet (br s) | Dependent on conditions |

Predicted ¹³C NMR Data

| Carbon Group | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| Aromatic C-F | ~155 - 160 | Large ¹JCF coupling |

| Aromatic C-H / C-C | ~115 - 130 | Smaller C-F couplings |

| CHOH | 70 - 75 | - |

| CH₂Cl | 45 - 50 | - |

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, this technique is invaluable for confirming the substitution pattern of the aromatic ring.

The spectrum is expected to show two distinct signals, one for each fluorine atom, as they are in chemically non-equivalent environments.

F-2 and F-5 Signals: The chemical shifts of these fluorine atoms will be in the typical range for fluoroaromatic compounds. Each signal will appear as a multiplet due to coupling with the other fluorine atom (meta-coupling, ⁴JFF) and with the neighboring aromatic protons (ortho- and meta-coupling, ³JHF and ⁴JHF). The precise chemical shifts and coupling constants provide a unique fingerprint for the 2,5-difluoro substitution pattern.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the covalent framework of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Key expected cross-peaks would connect the methine (CHOH) proton to the methylene (CH₂Cl) protons, and also show correlations among the protons on the aromatic ring, helping to delineate the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton signal around 5.0-5.3 ppm to the carbon signal at 70-75 ppm (the CHOH group) and the proton signals at 3.7-3.9 ppm to the carbon at 45-50 ppm (the CH₂Cl group).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations for the CH and CH₂ groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹. A strong C-O stretching band is expected around 1050-1150 cm⁻¹. The C-F and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 1300 cm⁻¹ and 800 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations typically give strong signals in the Raman spectrum, particularly the C=C stretching modes around 1600 cm⁻¹. While the O-H stretch is weak in Raman, other functional groups can be clearly identified.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-O | Stretch | 1050 - 1150 | Strong (IR) |

| C-F | Stretch | 1100 - 1300 | Strong (IR) |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the precise molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Molecular Ion: The compound has a molecular formula of C₈H₇ClF₂O, corresponding to a monoisotopic mass of approximately 192.0153 Da. nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 192. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 194 with approximately one-third the intensity of the M⁺ peak is a characteristic feature.

Fragmentation Pattern: Key fragmentation pathways for this benzylic alcohol would include:

Alpha-cleavage: Cleavage of the C-C bond between the benzylic carbon and the chloromethyl carbon is highly probable, leading to the loss of a •CH₂Cl radical (mass 49 Da). This would result in a prominent fragment ion corresponding to the 2,5-difluorobenzaldehyde (B1295323) cation at m/z 143.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at M-18 (m/z 174).

Loss of HCl: Elimination of a molecule of hydrogen chloride could result in a peak at M-36 (m/z 156).

X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state and for unambiguously assigning its absolute stereochemistry.

As of the current literature, a single-crystal X-ray structure of this compound has not been reported. Such a study would be necessary to provide precise bond lengths, bond angles, and torsional angles, offering insight into the preferred conformation of the molecule in the crystalline form. For a single enantiomer, X-ray diffraction analysis would allow for the absolute assignment of the stereocenter as either (R) or (S), which is crucial for its application in stereospecific synthesis.

Computational and Theoretical Investigations of 2 Chloro 1 2,5 Difluorophenyl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties.

A DFT analysis of 2-Chloro-1-(2,5-difluorophenyl)ethanol would involve the calculation of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Such an analysis would provide insights into the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. An MEP map of this compound would illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), offering a visual representation of its chemical reactivity.

Conformational Analysis and Potential Energy Surface Scanning

A conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the molecule's single bonds. This process helps identify the most stable conformations (energy minima) and the transition states between them. Such a study would be essential for understanding the molecule's flexibility and the preferred three-dimensional structures it adopts.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling could be employed to investigate the mechanisms of chemical reactions involving this compound. This would involve identifying the transition state structures, which are the highest energy points along the reaction pathway, and calculating the activation energies. This type of modeling is fundamental for predicting reaction rates and understanding the detailed steps of a chemical transformation.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, often based on DFT, can predict various spectroscopic properties of a molecule. For this compound, this would include simulating its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimental data is a standard method for verifying the calculated molecular structure and electronic properties.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Information not available.

2 Chloro 1 2,5 Difluorophenyl Ethanol As a Synthetic Building Block and Chiral Intermediate

Role in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites and inherent chirality makes 2-Chloro-1-(2,5-difluorophenyl)ethanol a powerful tool for medicinal and materials chemistry, enabling the efficient construction of advanced molecular frameworks.

This compound is a key starting material for the synthesis of advanced intermediates, particularly in the development of pharmacologically active agents. Its structure is analogous to precursors used in the synthesis of molecules targeting nuclear receptors, such as the Rev-Erbα antagonists. For instance, the structurally related (R)-2-chloro-1-(2-fluorophenyl)ethanol is a precursor for synthesizing compounds like GSK4112 and SR8278, which are potent modulators of the circadian rhythm. nih.govnih.govnih.gov

The synthesis pathway typically involves a two-step transformation. First, the chloro group is displaced by a primary amine, such as an amino acid ester, via a nucleophilic substitution reaction. Second, the hydroxyl group is converted into a suitable leaving group (e.g., a tosylate or mesylate) and then subjected to an intramolecular cyclization to form a key heterocyclic scaffold, such as a substituted tetrahydroisoquinoline. By analogy, (R)-2-Chloro-1-(2,5-difluorophenyl)ethanol can be used to synthesize a difluorinated version of this scaffold, a common strategy to enhance metabolic stability and binding affinity in drug candidates.

Table 1: Key Transformations in the Synthesis of a Tetrahydroisoquinoline Scaffold

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |

|---|---|---|---|---|

| 1 | (R)-2-Chloro-1-(2,5-difluorophenyl)ethanol | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Nucleophilic Substitution (N-alkylation) | Amino alcohol intermediate |

This approach demonstrates how the chiral halohydrin serves as a linchpin, connecting two molecular fragments to rapidly build structural complexity.

One of the most critical roles of this chiral building block is to direct the stereochemistry of subsequent reactions, a concept known as stereocontrolled synthesis. The predefined stereocenter on the ethanol (B145695) backbone acts as a template, ensuring the formation of new chiral centers in a predictable manner.

A prominent example of this principle is found in the synthesis of the antiplatelet drug Ticagrelor, which uses the analogous compound (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. researchgate.net In this process, the chiral chlorohydrin is treated with a base, leading to an intramolecular SN2 reaction where the deprotonated hydroxyl group attacks the carbon bearing the chlorine atom. This reaction forms a chiral epoxide intermediate with an inversion of stereochemistry at the chlorine-bearing carbon. This epoxide is then opened by a nucleophile, establishing a new stereocenter with a defined relationship to the original alcohol stereocenter.

Alternatively, and more directly, the chiral chlorohydrin can be used to form cyclopropane (B1198618) rings with high stereocontrol. Treatment of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with a strong base in the presence of an activating agent for the hydroxyl group facilitates an intramolecular cyclization to yield (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid derivatives. researchgate.net The stereochemistry of the starting alcohol directly dictates the trans relationship and absolute configuration of the two stereocenters in the cyclopropane ring, achieving a diastereomeric excess often exceeding 99%. researchgate.net This high fidelity in transferring chirality is fundamental to producing enantiomerically pure target molecules.

Derivatization for Creation of Diverse Molecular Scaffolds

The bifunctional nature of this compound allows for extensive derivatization, giving rise to a wide array of molecular scaffolds. The hydroxyl and chloro groups can be manipulated either independently or sequentially to build diverse structures.

Derivatization via the Hydroxyl Group:

Etherification: The alcohol can be deprotonated with a base (e.g., NaH) and alkylated with various electrophiles (e.g., alkyl halides, tosylates) to form ethers. This is a common method for introducing new side chains or linking the molecule to other scaffolds.

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) yields esters, which can modify the molecule's polarity or act as protecting groups.

Derivatization via the Chloro Group:

Nucleophilic Substitution: The chlorine atom serves as a good leaving group in SN2 reactions. libretexts.orgsydney.edu.au It can be displaced by a wide range of nucleophiles, providing access to a variety of functional groups.

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile | Product Functional Group |

|---|---|

| Azide (N₃⁻) | Alkyl Azide |

| Cyanide (CN⁻) | Nitrile |

| Thiols (RS⁻) | Thioether |

Sequential and Intramolecular Reactions: The most powerful derivatizations involve reactions of both functional groups. As previously mentioned, intramolecular cyclization via deprotonation of the alcohol leads to the formation of a highly reactive (2,5-difluorophenyl)oxirane intermediate. This chiral epoxide is a versatile electrophile that can be opened by various nucleophiles in a regio- and stereoselective manner (anti-addition), leading to the formation of 1,2-disubstituted amino alcohols, azido (B1232118) alcohols, or thioalcohols. libretexts.org This strategy effectively transforms the initial chlorohydrin into a range of more complex chiral building blocks.

Strategies for Enhancing Enantiomeric Excess and Diastereomeric Ratio in Subsequent Transformations

When a chiral molecule like this compound is used in a reaction that generates a new stereocenter, a mixture of diastereomers can be formed. Controlling the ratio of these diastereomers (diastereomeric ratio, or d.r.) is crucial.

Substrate-Controlled Stereoselectivity: The existing stereocenter in the molecule inherently influences the course of a reaction. The chiral center can direct an incoming reagent to attack from the less sterically hindered face of the molecule. This principle, known as substrate-controlled diastereoselectivity, is a foundational strategy. For example, in the alkylation of an enolate derived from an ester of this compound, the bulky difluorophenyl group will direct the incoming electrophile to the opposite face, favoring the formation of one diastereomer.

Reagent-Controlled Stereoselectivity: To further enhance diastereoselectivity, chiral reagents or catalysts can be employed. nih.gov Even if the substrate provides only moderate stereochemical bias, a powerful chiral catalyst can override this preference to produce the desired diastereomer in high purity. For instance, in reactions like haloetherification or haloesterification, chiral organocatalysts can be used to control the facial selectivity of the initial halogen attack on an alkene derived from the starting material. nih.gov

Optimization of Reaction Conditions: Fine-tuning reaction parameters is a key strategy for maximizing stereochemical purity.

Temperature: Lowering the reaction temperature often increases selectivity by accentuating the small differences in the activation energies of the transition states leading to different diastereomers.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereomeric ratio.

Catalyst/Additives: The use of specific catalysts, such as Lewis acids, can pre-organize the substrate in a rigid conformation, leading to a more selective reaction. nih.gov In biocatalysis, the use of additives like deep-eutectic solvents has been shown to enhance both reaction rates and the enantioselectivity of reductions leading to chiral halohydrins. researchgate.net While this applies to the formation of the title compound, similar principles of optimizing the reaction medium can be applied to its subsequent transformations to improve stereochemical outcomes.

By combining these strategies, chemists can effectively leverage the chirality of this compound to synthesize complex molecules with a high degree of stereochemical precision.

Process Intensification and Green Chemistry Approaches in the Synthesis of 2 Chloro 1 2,5 Difluorophenyl Ethanol

Solvent System Optimization (e.g., deep eutectic solvents, biphasic systems)

There is no specific information available in the search results regarding solvent system optimization for the synthesis of 2-Chloro-1-(2,5-difluorophenyl)ethanol.

However, for the related compound (S)-2-Chloro-1-(3,4-difluorophenyl)-ethanol, research has shown that the use of deep eutectic solvents (DES) as a co-solvent can promote its synthesis. researchgate.net In one study, a mixture of choline (B1196258) chloride:lactic acid (ChCl:LA) in water was used as the reaction system, which facilitated the efficient bioreduction of the corresponding ketone to the desired alcohol product. researchgate.net The use of DES is considered a green chemistry approach due to their low toxicity, biodegradability, and low cost. nih.gov

Catalyst Recycling and Reusability Studies

No specific studies on catalyst recycling and reusability for the synthesis of this compound were found in the search results.

In the broader context of green chemical synthesis, the use of heterogeneous catalysts is a key strategy that facilitates easy separation and recycling. For example, metal-organic frameworks (MOFs) like MIL-101(Cr) have been used as efficient, recyclable heterogeneous catalysts in other organic syntheses, demonstrating the potential for such systems to be applied in related processes. mdpi.com Biocatalytic processes, often used for similar chiral alcohols, also allow for the recovery and reuse of the enzyme or whole-cell biocatalyst. researchgate.net

Strategies for Waste Minimization and Atom Economy Improvement

Specific data on waste minimization and atom economy for the synthesis of this compound is not available in the reviewed literature.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edulibretexts.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. scranton.edu Reactions with high atom economy are considered greener. For instance, addition reactions have a 100% atom economy in theory, while substitution and elimination reactions generate by-products and have lower atom economies. kccollege.ac.in Biocatalytic reductions, which are employed for similar molecules, are often highly selective and can lead to higher atom economy and less waste compared to traditional chemical methods that may require protecting groups or result in more by-products. google.com

Development of Scalable and Sustainable Production Processes

There are no specific reports detailing the development of scalable and sustainable production processes for this compound.

For the related intermediate (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a practical and green enzymatic process has been developed. acs.orgacs.org This process was performed at a high substrate concentration (500 g/L), resulting in a near 100% conversion and high enantiomeric excess. acs.orgacs.org This enzymatic approach is described as green and environmentally sound, with high productivity, making it suitable for industrial applications. acs.orgacs.org Such chemoenzymatic processes are often considered more sustainable as they avoid the use of toxic reagents and harsh reaction conditions associated with some traditional chemical methods. researchgate.netgoogle.com

Future Research Directions and Emerging Applications

Exploration of Novel Biocatalysts and Engineered Enzymes

The use of biocatalysts, such as enzymes, offers a green and highly selective alternative to traditional chemical synthesis. Research in this area is focused on discovering new enzymes and engineering existing ones to improve the production of chiral alcohols.

The asymmetric reduction of the precursor, 2-chloro-1-(2,5-difluorophenyl)ethanone, is a critical step in producing enantiomerically pure 2-Chloro-1-(2,5-difluorophenyl)ethanol. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are key enzymes for this transformation. researchgate.netresearchgate.net Future work will involve screening novel microorganisms for enzymes with high activity and selectivity towards this specific substrate. Genome mining and enzyme promiscuity-based screening are powerful techniques for identifying new candidate enzymes. researchgate.net

Furthermore, enzyme engineering, including directed evolution and rational design, can be used to tailor biocatalysts with enhanced properties. nih.gov For instance, creating mutant enzyme libraries can lead to variants with improved substrate tolerance, higher conversion rates, and better stability under industrial process conditions. researchgate.net The goal is to develop robust biocatalysts that can handle high substrate concentrations, minimizing reactor volume and downstream processing costs. researchgate.netgoogle.com

Table 1: Examples of Biocatalysts in the Synthesis of Chiral Chloroalcohols

| Enzyme Type | Source Organism (Example) | Substrate | Product | Key Findings |

| Ketoreductase (KRED) | Lactobacillus kefiri | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) | High conversion and enantioselectivity. researchgate.net |

| Alcohol Dehydrogenase (ADH) | Rhodococcus kyotonensis | 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | (S)-2-Chloro-1-(3,4-difluorophenyl) ethanol | Successful synthesis of a key chiral synthon. researchgate.net |

| Ketoreductase (Mutant) | Scheffersomyces stipitis | 2-chloro-1-(2,4-dichlorophenyl)-ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | Repurposing existing enzymes for novel processes. researchgate.net |

| Carbonyl Reductase | Candida magnoliae (mutant) | 2-chloro-1-(2,4-dichlorophenyl) ethanone | Luliconazole intermediate | Achieved 92% yield and 99% ee. google.com |

Development of Continuous Flow Synthetic Methodologies

Continuous flow chemistry is emerging as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. amf.ch These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability. amf.chmdpi.com

The development of continuous flow systems for the synthesis of this compound is a promising research avenue. nih.gov Such systems could involve packed-bed reactors containing immobilized enzymes or heterogeneous chemocatalysts. researchgate.net Immobilizing the catalyst simplifies product purification and allows for catalyst reuse, improving process economics. nih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. Advanced in situ spectroscopic techniques are being increasingly applied for this purpose.

For the synthesis of this compound, techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and the product. nih.govfrontiersin.org This allows for precise determination of reaction endpoints and can help identify the formation of any byproducts. researchgate.net By coupling these spectroscopic probes with reaction vessels, researchers can gain valuable kinetic data and mechanistic insights. nih.gov

For biocatalytic reductions, in situ monitoring can track enzyme activity and stability under process conditions. bath.ac.uk This data is invaluable for process optimization, helping to fine-tune parameters such as pH, temperature, and substrate feeding rates to maximize catalyst performance and lifetime. These process analytical technologies (PAT) are essential for developing robust and reproducible manufacturing processes.

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Obtained | Application in Synthesis |

| FTIR Spectroscopy | Changes in chemical bonding, concentration of species with IR-active functional groups. frontiersin.org | Monitoring the conversion of the ketone carbonyl group to the alcohol hydroxyl group. |

| Raman Spectroscopy | Vibrational modes of molecules, complementary to FTIR, good for aqueous systems. | Tracking substrate and product concentrations in biocatalytic reactions. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates and products. bath.ac.uk | Mechanistic studies and byproduct identification. |

| EPR Spectroscopy | Detection and characterization of radical intermediates. bath.ac.uk | Investigating reaction mechanisms involving free radicals. nih.gov |

Integration with Machine Learning for Reaction Prediction and Optimization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-(2,5-difluorophenyl)ethanol, and what factors influence yield optimization?

- Methodology :

- Nucleophilic substitution : Reacting 2,5-difluorophenyl ketones with chloroethanol derivatives under basic conditions (e.g., KOH/EtOH) is a common approach. Monitor reaction progress via TLC or HPLC .

- Reductive chlorination : Use NaBH₄ or LiAlH₄ to reduce α-chloroketones (e.g., 2-chloro-1-(2,5-difluorophenyl)ethanone) to the target alcohol. Optimize stoichiometry to minimize side products like dehalogenated byproducts .

- Yield optimization : Temperature control (0–25°C) and anhydrous conditions are critical. Purity of starting materials (e.g., fluorophenyl precursors) impacts final yield .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Purification :

- Distillation : For liquid-phase isolation, fractional distillation under reduced pressure (boiling point ~200–250°C inferred from analogues) .

- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) for solid-phase purification .

- Validation :

- GC-MS : Compare retention times and fragmentation patterns with reference standards .

- ¹H/¹³C NMR : Key signals include δ 4.8–5.2 ppm (chlorinated CH₂) and aromatic fluorine-coupled splitting .

Q. What stability considerations are critical for storing this compound?

- Degradation pathways : Hydrolysis of the C-Cl bond in humid environments forms 1-(2,5-difluorophenyl)ethanol. Store under inert gas (N₂/Ar) at 2–8°C .

- Light sensitivity : UV exposure may induce radical decomposition; use amber glass vials .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

- Chiral resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) to isolate enantiomers. Compare optical rotation ([α]D) with reported (S)-isomers .

- Mechanistic insight : Fluorine’s electron-withdrawing effect enhances electrophilicity at the β-carbon, favoring SN2 pathways in chiral environments .

Q. What computational methods predict the thermodynamic properties of this compound?

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to estimate bond dissociation energies (C-Cl: ~320 kJ/mol) and dipole moments (~2.5 D) .

- Solvent effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF > DMSO) .

Q. How do conflicting spectral data for this compound arise, and how can they be resolved?

- Data contradictions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.